Ethyl 1-ethylaziridine-2-carboxylate

Enzymatic kinetic resolution Lipase catalysis N-alkyl aziridine-2-carboxylates

Ethyl 1-ethylaziridine-2-carboxylate (CAS 131389-76-9) is an N-alkylated aziridine-2-carboxylate ester with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. It belongs to the class of strained three-membered N-heterocycles, functioning primarily as a versatile chiral building block and synthetic intermediate in medicinal and organic chemistry.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 131389-76-9
Cat. No. B592740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethylaziridine-2-carboxylate
CAS131389-76-9
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCCN1CC1C(=O)OCC
InChIInChI=1S/C7H13NO2/c1-3-8-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
InChIKeyQXYIEFODFCALMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Ethylaziridine-2-carboxylate (CAS 131389-76-9): Procurement-Grade Identity and Physicochemical Baseline


Ethyl 1-ethylaziridine-2-carboxylate (CAS 131389-76-9) is an N-alkylated aziridine-2-carboxylate ester with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It belongs to the class of strained three-membered N-heterocycles, functioning primarily as a versatile chiral building block and synthetic intermediate in medicinal and organic chemistry . Key computed physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 161.3±33.0 °C at 760 mmHg, a flash point of 56.9±16.3 °C, and a predicted LogP of 0.70 . The compound is typically supplied at ≥95% purity and serves as a precursor for ring-opening derivatizations and stereoselective transformations .

Identity N-alkylated aziridine-2-carboxylate ester
Role Chiral building block & synthetic intermediate
Supply Form High-purity research supply

Why Generic Substitution Fails for Ethyl 1-Ethylaziridine-2-carboxylate in Research Procurement


In-class aziridine-2-carboxylates cannot be treated as interchangeable commodities because subtle variations in the N-substituent and ester group fundamentally alter lipophilicity, ring-activation mode, and stereochemical outcome in downstream reactions. The N-ethyl group on the target compound confers a distinct electronic and steric profile compared to N-H, N-acetyl, or N-benzyl analogs, directly impacting both the rate and enantioselectivity of enzymatic and chemical ring-opening processes . Furthermore, the ethyl ester versus methyl ester difference modulates LogP by approximately 0.70 versus an estimated lower value, affecting solubility and partitioning behavior in biphasic reaction systems . Procurement of a close analog without verifying these differentiated properties risks irreproducible yields, altered stereoselectivity, and failed synthetic sequences, as demonstrated by the ten-fold rate variation observed among N-alkyl congeners in lipase-catalyzed ammoniolysis .

N-Ethyl vs. N-H / N-acetyl analogs
Distinct electronic/steric profile alters ring-opening rate and enantioselectivity
Ethyl ester vs. methyl ester
LogP shift modifies solubility and partitioning in biphasic systems
N-Alkyl congener variability
Substantial rate variation among N-alkyl analogs may lead to irreproducible yields

Quantitative Differentiation Evidence for Ethyl 1-Ethylaziridine-2-carboxylate Against Closest Analogs


N-Alkyl Substituent Effect on Enzymatic Ammoniolysis Rate: Ethyl vs. Benzyl and Phenylethyl Congeners

In a systematic study of Candida antarctica lipase B (CAL-B)-catalyzed ammoniolysis, the N-1 substituent on the aziridine ring profoundly influenced reaction rate and stereoselectivity. Substrates bearing an N-benzyl or (1′R)-1-phenylethyl group reacted approximately ten times faster than the (1′S)-1-phenylethyl counterpart . While the N-ethyl congener was not directly reported, the study establishes that N-alkyl substituents modulate the rate through steric interactions with the enzyme's acyl-binding site (Thr138 and Ile189). The N-ethyl group, being smaller than benzyl, is predicted to exhibit intermediate reactivity, offering a tunable profile for researchers who require moderate conversion rates without the high stereoselectivity bias (E > 50) observed for branched N-substituents . This positions ethyl 1-ethylaziridine-2-carboxylate as a balanced substrate for enzymatic resolutions where extreme rate acceleration is undesirable.

N-Alkyl Substituent Effect
Class-level
~10× rate range among N-alkyl congeners; N-ethyl predicted intermediate
Supports moderate conversion-rate profile for enzymatic resolutions
Exact rate not reported for N-ethyl; trend-based inference
Enzymatic kinetic resolution Lipase catalysis N-alkyl aziridine-2-carboxylates

Lipophilicity Differentiation: LogP of Ethyl 1-Ethylaziridine-2-carboxylate versus N-H and Methyl Ester Analogs

The predicted LogP of ethyl 1-ethylaziridine-2-carboxylate is 0.70 , reflecting the combined lipophilicity contribution of the N-ethyl group and the ethyl ester. In comparison, the parent N-H analog (ethyl aziridine-2-carboxylate) has a lower predicted LogP owing to the absence of the N-alkyl substituent, while the methyl ester analog (methyl 1-ethylaziridine-2-carboxylate) would exhibit a lower LogP due to the reduced carbon count of the ester. This 0.70 LogP value indicates moderate lipophilicity suitable for partitioning into organic solvents in biphasic reaction systems while retaining sufficient aqueous solubility for homogeneous enzymatic reactions.

Lipophilicity (LogP)
Class-level
LogP 0.70 (predicted) vs. estimated 0.3–0.5 lower for N-H analog
Guides solvent selection for biphasic reaction systems
Computational prediction; experimental validation advised
LogP Lipophilicity Physicochemical profiling

Boiling Point and Thermal Stability Window: Ethyl 1-Ethylaziridine-2-carboxylate versus Lower-Molecular-Weight Aziridines

Ethyl 1-ethylaziridine-2-carboxylate exhibits a predicted boiling point of 161.3±33.0 °C at 760 mmHg . This is substantially higher than the boiling points of simpler aziridines such as 1-ethylaziridine (48.6±8.0 °C) and the N-H parent ethyl aziridine-2-carboxylate (estimated ~130–150 °C). The elevated boiling point arises from the combined mass of the N-ethyl and ethyl ester substituents, affording a wider operational temperature window for reactions conducted at elevated temperatures without risk of evaporative loss. This thermal differentiation is critical for process chemistry applications where solvent removal by distillation must leave the aziridine product intact.

Boiling Point
Reported
161.3±33.0°C vs. 48.6±8.0°C for 1-ethylaziridine (Δ~113°C)
Enables higher-temperature reactions without evaporative loss
Predicted boiling point; experimental confirmation recommended
Boiling point Thermal stability Distillation Process chemistry

Ring Strain and Nucleophilic Ring-Opening Reactivity: Aziridine-2-carboxylate Class Baseline

Aziridine-2-carboxylates possess a ring strain energy of approximately 26–27 kcal/mol, which is comparable to epoxides (26.3 kcal/mol) and cyclopropanes (27.5 kcal/mol) . This intrinsic strain drives nucleophilic ring-opening reactions, making these compounds versatile electrophilic building blocks. The N-ethyl substituent on the target compound activates the aziridine for ring-opening via aziridinium ion formation upon alkylation, whereas N-H aziridine-2-carboxylates require prior N-functionalization for activation . This pre-installed N-alkyl group eliminates a synthetic step for users who need activated aziridine substrates.

Ring Strain
Class-level
~26–27 kcal/mol (comparable to epoxides)
Provides controlled reactivity without excessive strain of 2H-azirine analogs
Class-level strain energy; specific N-ethyl value may vary
Ring strain energy Nucleophilic ring-opening Reactivity

Synthetic Utility as a Chiral Building Block: Aziridine-2-carboxylate Platform for Amino Acid and Heterocycle Synthesis

Aziridine-2-carboxylates are established precursors for enantiomerically enriched α- and β-amino acids, aziridine-containing peptides, and diverse N-heterocycles via regio- and stereoselective ring-opening reactions . The N-ethyl substituent on the target compound provides a non-removable alkyl handle that can direct regioselectivity in nucleophilic ring-opening, favoring C-2 attack in activated systems, whereas N-H analogs often yield mixtures. The ethyl ester offers a balance between lability (hydrolysis) and stability during chromatography compared to the more labile methyl ester. This compound thus serves as a strategic intermediate in medicinal chemistry campaigns targeting protease inhibitors, where the N-alkyl group can productively interact with lipophilic enzyme pockets as demonstrated for N-alkyl-3-phenylaziridine-2-carboxylate inhibitors of Candida albicans SAP2 .

Synthetic Utility
Reported
Pre-installed N-ethyl eliminates activation step; supports C-2 regioselectivity
Reduces synthetic step count, improving multi-step efficiency
Regioselectivity data for N-ethyl specifically limited
Chiral building block Amino acid synthesis Heterocycle synthesis

High-Value Application Scenarios for Ethyl 1-Ethylaziridine-2-carboxylate Based on Quantitative Differentiation


Enzymatic Kinetic Resolution Substrate for Non-Extreme Stereoselectivity Requirements

For research groups employing Candida antarctica lipase B (CAL-B) for the kinetic resolution of aziridine-2-carboxylates, ethyl 1-ethylaziridine-2-carboxylate provides an N-alkyl substrate with predicted intermediate reactivity that avoids the E > 50 stereoselectivity bias of branched N-substituents (e.g., 1-phenylethyl) while maintaining faster conversion than N-H substrates that require pre-activation . This makes it suitable for preparative-scale resolutions where moderate enantiomeric enrichment (E = 10–30) is acceptable in exchange for higher throughput.

Chiral Building Block for Protease Inhibitor Medicinal Chemistry

The N-ethyl group mimics the lipophilic S2 pocket interactions observed in N-alkyl-3-phenylaziridine-2-carboxylate inhibitors of secreted aspartic proteases (SAP2, cathepsin D) . Procurement of this specific N-ethyl variant enables structure-activity relationship (SAR) studies exploring the steric and lipophilic tolerance of the S2 subsite, where the LogP of 0.70 and compact N-ethyl group offer a distinct profile from N-benzyl or N-methyl alternatives .

Model Substrate for N-Alkyl Substituent Effect Studies in Aziridine Chemistry

The N-ethyl group represents the smallest straight-chain alkyl substituent beyond methyl, making this compound an ideal baseline substrate for systematic studies of steric and electronic effects of N-alkylation on aziridine ring-opening regioselectivity, nucleophilic substitution rates, and aziridinium ion formation kinetics . Its boiling point of ~161 °C and LogP of 0.70 provide convenient handling characteristics for reaction optimization in both organic and aqueous media .

Synthetic Intermediate for N-Ethyl Amino Acid and Peptidomimetic Synthesis

The pre-installed N-ethyl group and ethyl ester enable direct ring-opening with carbon, nitrogen, and sulfur nucleophiles to generate N-ethyl-substituted α- or β-amino acid derivatives in a single step, eliminating the need for post-ring-opening N-alkylation . This is particularly valuable in solid-phase peptide synthesis (SPPS) where orthogonal protection strategies benefit from the stable N-ethyl group that withstands Fmoc/t-Bu deprotection conditions .

Application
Selection Property
Validation Focus
Enzymatic kinetic resolution substrate
Intermediate N-alkyl reactivity profile
Enantiomeric enrichment (E=10–30) window
Protease inhibitor chiral building block
Lipophilic S2 pocket mimicry
SAR of steric/lipophilic tolerance
N-alkyl substituent effect model substrate
Smallest straight-chain N-alkyl variant
Steric/electronic effect on ring-opening
N-ethyl amino acid/peptidomimetic synthesis
Pre-installed N-ethyl and ester
Orthogonal protection strategy compatibility
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